tert-butyl 2-chloro-2-cyanoacetate
Description
Contextualizing Alpha-Halogenated Cyanoacetates within Active Methylene (B1212753) Compound Chemistry
Active methylene compounds are organic compounds that feature a CH2 group, known as a methylene group, positioned between two electron-withdrawing groups. This unique positioning makes the protons of the methylene group acidic, allowing for easy deprotonation by a base to form a stabilized carbanion. This reactivity is fundamental to their extensive use in forming carbon-carbon bonds. nih.gov
Alpha-halogenated cyanoacetates are a notable subclass of active methylene compounds where a halogen atom replaces one of the acidic protons on the alpha-carbon. This substitution significantly alters the molecule's chemical properties. The presence of the halogen, along with the cyano and ester groups, enhances the acidity of the remaining alpha-proton, making these compounds highly reactive.
The dual functionality of alpha-halogenated cyanoacetates, arising from both the acidic proton and the carbon-halogen bond, makes them exceptionally versatile. They can act as nucleophiles (after deprotonation) or as electrophiles at the alpha-carbon, with the halogen often serving as a leaving group.
Significance of tert-Butyl 2-chloro-2-cyanoacetate as a Versatile Synthetic Intermediate
Among the various alpha-halogenated cyanoacetates, this compound stands out as a particularly useful and versatile synthetic intermediate. Its importance is derived from its distinct structural features and the resulting reactivity.
A key feature of this compound is the tert-butyl ester group. Its bulky nature can influence the stereochemistry of reactions. Crucially, it also functions as a protecting group for the carboxylic acid. This tert-butyl group can be easily removed under acidic conditions to yield the corresponding carboxylic acid, a process that can be difficult with other sensitive functional groups present.
The chloro and cyano groups on the alpha-carbon make this compound a powerful precursor for synthesizing a wide array of organic molecules. It is instrumental in creating various heterocyclic compounds and substituted amino acids, among other complex molecular structures. Its ability to introduce both a cyano and a protected carboxylate group in one step makes it an efficient and economical reagent.
Evolution of Research in Halo-Substituted Activated Methylene Systems
The study of halo-substituted activated methylene systems has progressed from foundational investigations of their reactivity to their advanced applications in contemporary synthetic chemistry. Early research focused on how halogen substitution affects the acidity and nucleophilicity of the active methylene group.
Over time, the synthetic applications of these reagents became the main area of interest. The creation of new methods for synthesizing alpha-halogenated esters and nitriles expanded the tools available to organic chemists. This led to the discovery of new chemical transformations and the use of these building blocks in the total synthesis of natural products and pharmaceuticals.
In recent years, research has shifted towards developing stereoselective reactions that involve halo-substituted activated methylene compounds. The use of chiral catalysts has enabled the synthesis of enantiomerically enriched products, which is highly important in the pharmaceutical industry. The unique reactivity of compounds like this compound continues to drive the development of new synthetic methods.
Scope and Academic Relevance of this compound Research
The academic importance of this compound is highlighted by its frequent use as a key starting material or intermediate in chemical literature. chemsynthesis.com Research involving this compound is found in various sub-disciplines of organic chemistry, including methodology development, heterocyclic synthesis, and medicinal chemistry. molaid.com
Current research often aims to broaden the synthetic uses of this compound. This includes creating new reaction conditions, exploring its reactivity with a wider variety of substrates, and integrating it into multi-step synthetic pathways. The unique combination of functional groups in this molecule presents both challenges and opportunities, fostering innovation in the field.
The products derived from this compound are often of great interest. For example, it is a precursor to various nitrogen-containing heterocycles, which are known for their diverse biological activities. Consequently, research into the chemistry of this compound has direct implications for the discovery and development of new therapeutic agents and other functional molecules.
Properties
CAS No. |
89937-14-4 |
|---|---|
Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl 2 Chloro 2 Cyanoacetate
Direct Alpha-Chlorination of tert-Butyl Cyanoacetate (B8463686)
The most direct approach to tert-butyl 2-chloro-2-cyanoacetate involves the selective chlorination of the α-carbon of tert-butyl cyanoacetate. This active methylene (B1212753) group is rendered acidic by the adjacent electron-withdrawing cyano and carbonyl groups, facilitating its functionalization.
Electrophilic Chlorination Strategies
Electrophilic chlorination is a common and effective method for the α-chlorination of active methylene compounds. This strategy typically involves the deprotonation of the substrate to form an enolate, which then reacts with an electrophilic chlorine source.
A widely used electrophilic chlorinating agent for such transformations is N-chlorosuccinimide (NCS). acs.orgnih.gov The reaction of tert-butyl cyanoacetate with NCS would likely proceed in the presence of a weak base to facilitate the formation of the enolate intermediate. Various bases and catalyst systems have been employed for the α-chlorination of analogous β-keto esters, which could be adapted for this purpose. acs.orgnih.gov For instance, the use of potassium fluoride (B91410) as a weak base has been reported to be effective in promoting the chlorination of similar substrates. nih.gov
Organocatalysis has also emerged as a powerful tool for the enantioselective α-chlorination of carbonyl compounds. acs.orgnih.govnih.gov Chiral catalysts, such as those derived from Cinchona alkaloids, have been shown to effectively catalyze the reaction of β-keto esters with NCS, affording α-chloro products in high yields and enantiomeric excess. acs.orgnih.govnih.gov While the primary focus of these studies is often on stereoselectivity, the underlying reaction conditions are directly applicable to the non-asymmetric synthesis of this compound.
A typical procedure would involve stirring tert-butyl cyanoacetate with a suitable base or catalyst in an appropriate solvent, followed by the addition of the electrophilic chlorinating agent. The choice of solvent can be critical, with common options including toluene, dichloromethane (B109758), and other aprotic solvents.
| Reagent/Catalyst System | Substrate Type | Product Type | Reference |
| N-Chlorosuccinimide (NCS) / Weak Base (e.g., KF) | β-Keto Esters | α-Chloro-β-keto esters | acs.orgnih.gov |
| N-Chlorosuccinimide (NCS) / Cinchona Alkaloid Catalyst | β-Keto Esters | Enantioenriched α-chloro-β-keto esters | acs.orgnih.govnih.gov |
| N-Chlorosuccinimide (NCS) / Squaramide Catalyst | Silyl Ketene Acetals | Enantioenriched tertiary α-chloro esters | nih.gov |
Radical Chlorination Approaches
Free-radical halogenation is another potential pathway for the chlorination of organic compounds. wikipedia.org This method typically involves the use of radical initiators, such as UV light or chemical initiators, to generate chlorine radicals from a chlorine source like chlorine gas (Cl₂) or N-chlorosuccinimide. wikipedia.orgnih.gov These highly reactive chlorine radicals can then abstract a hydrogen atom from the substrate, leading to a carbon-centered radical that subsequently reacts with a chlorine source to form the chlorinated product. wikipedia.org
However, the application of radical chlorination to a molecule like tert-butyl cyanoacetate presents significant challenges in terms of selectivity. The high reactivity of chlorine radicals often leads to a lack of regioselectivity, with the potential for chlorination to occur at other positions in the molecule, including the tert-butyl group. wikipedia.org
More advanced strategies involving photoredox catalysis have been developed for the generation of chlorine radicals under milder conditions. nih.gov These methods can offer improved control over the reaction, but achieving selective chlorination at the α-position of tert-butyl cyanoacetate would still be a primary concern. The development of highly selective radical chlorination methods would be necessary for this approach to be synthetically useful for the target compound.
| Method | Description | Challenges | Reference |
| Free-Radical Halogenation | UV light or chemical initiators generate chlorine radicals for hydrogen abstraction. | Low regioselectivity, potential for over-chlorination and side reactions. | wikipedia.org |
| Photoredox Catalysis | Catalytic generation of chlorine radicals under mild conditions. | Achieving high regioselectivity for the α-position remains a challenge. | nih.gov |
Regioselective Chlorination Methodologies
Achieving regioselective chlorination at the α-position of tert-butyl cyanoacetate is paramount for a successful synthesis. The most reliable strategy to ensure this selectivity is through the generation of the enolate under controlled conditions, as discussed in the electrophilic chlorination section. By forming the enolate, the α-carbon becomes the most nucleophilic site in the molecule, directing the electrophilic chlorinating agent to react specifically at this position.
The acidity of the α-protons in tert-butyl cyanoacetate (pKa of approximately 11-13 in DMSO) is significantly higher than that of the protons on the tert-butyl group, facilitating selective deprotonation with an appropriate base. The choice of base is crucial; a base that is too strong could potentially lead to side reactions, such as hydrolysis of the ester or reaction with the cyano group. Weak, non-nucleophilic bases are therefore preferred.
The use of phase-transfer catalysis has also been shown to be effective for the α-halogenation of active methylene compounds, providing a method for generating the nucleophilic species in a controlled manner at the interface of two phases. acs.org
Synthesis via Halogenation of Precursors
An alternative to the direct chlorination of tert-butyl cyanoacetate is the synthesis from precursors that already contain the necessary functionalities or can be readily converted to them.
Conversion from Other Alpha-Substituted Cyanoacetates
This approach involves starting with a tert-butyl cyanoacetate derivative that is already substituted at the α-position and then converting this substituent to a chlorine atom. For example, a hypothetical route could involve the conversion of an α-hydroxy-tert-butyl cyanoacetate to the corresponding α-chloro derivative using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. However, the synthesis of the α-hydroxy precursor would be an additional step.
Another possibility is the displacement of a different halogen, such as bromine, with chloride. While this is a common transformation, the synthesis of the α-bromo precursor would be required first. Given that direct α-chlorination is a viable route, these indirect methods are generally less efficient.
De novo Synthesis Routes Incorporating Chlorine Functionality
A de novo synthesis involves constructing the target molecule from smaller, readily available precursors where the chlorine atom is introduced at an early stage. For instance, a plausible route could start with a chlorinated two-carbon building block such as chloroacetonitrile (B46850).
One conceptual approach would involve the generation of a carbanion from a suitable two-carbon chlorinated species, followed by acylation with a tert-butoxycarbonylating agent. For example, the reaction of chloroacetonitrile with a strong base to form a carbanion, which is then quenched with di-tert-butyl dicarbonate (B1257347) or a similar electrophile, could potentially yield the target molecule. However, the stability of the α-chlorinated carbanion and the potential for side reactions would need to be carefully considered.
Another de novo strategy could involve the reaction of a chlorinated acyl chloride with a source of the cyano group. For example, the reaction of chloroacetyl chloride with a cyanide salt could be envisioned, followed by esterification with tert-butanol. However, controlling the reactivity of these multifunctional compounds would be challenging.
While these de novo routes are theoretically possible, they often involve multiple steps and may be lower yielding compared to the direct chlorination of a pre-formed cyanoacetate.
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound is traditionally achieved through the chlorination of its precursor, tert-butyl cyanoacetate. While effective, conventional methods often employ reagents and conditions that are misaligned with the principles of green chemistry. Modern approaches seek to rectify these shortcomings by developing more benign and efficient synthetic routes.
Solvent-Free and Catalytic Systems
The direct chlorination of the active methylene group in tert-butyl cyanoacetate is a primary route to obtaining this compound. The choice of chlorinating agent and reaction system is pivotal in determining the environmental impact of the synthesis.
A conventional and widely documented method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, often in a chlorinated solvent like dichloromethane or carbon tetrachloride. researchgate.net This system, while effective in achieving high conversion, presents several environmental and handling challenges due to the toxicity of the solvent and the evolution of corrosive hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases as byproducts. researchgate.net
In response, green chemistry methodologies focus on replacing hazardous reagents and minimizing solvent use. One promising approach is the use of solid, stable, and safer chlorinating agents like trichloroisocyanuric acid (TCCA). researchgate.net TCCA is an attractive alternative as it is an inexpensive, easily handled solid, and its byproduct, cyanuric acid, can be recovered and reconverted to TCCA, introducing a circular economy aspect to the process. researchgate.net
Another green strategy involves the in situ generation of the electrophilic chlorine species from a simple and abundant salt, such as sodium chloride (NaCl). This can be accomplished using an oxidizing agent under mild conditions. For instance, a system employing IBX–SO₃K (a water-soluble hypervalent iodine compound) as the oxidant in a biphasic mixture of tetrahydrofuran (B95107) (THF) and water has been shown to be effective for the chlorination of related active methylene compounds. thieme-connect.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is often essential in such systems to facilitate the reaction between the water-soluble salt and the organic-soluble substrate, thereby enhancing reaction rates and yields. thieme-connect.com Similarly, systems using hydrogen peroxide as a green oxidant in the presence of metal halides offer a pathway that generates water as the primary byproduct. google.com
The development of solvent-free reaction conditions represents a significant advancement. For example, the α-chlorination of fatty acids has been successfully achieved using TCCA under solvent-free conditions, suggesting a potential pathway for the synthesis of this compound that drastically reduces solvent waste. researchgate.net
| System Type | Chlorinating Agent | Catalyst/Co-reagent | Solvent | Key Advantages/Disadvantages |
| Traditional | Sulfuryl chloride (SO₂Cl₂) | None (often radical initiator) | Dichloromethane, CCl₄ | Adv: High reactivity. Disadv: Toxic reagents/solvents, corrosive gaseous byproducts (HCl, SO₂). researchgate.net |
| Green Alternative 1 | Trichloroisocyanuric acid (TCCA) | None required | Can be used in various organic solvents or solvent-free | Adv: Safe, stable solid reagent; recyclable byproduct (cyanuric acid). researchgate.net |
| Green Alternative 2 | Sodium chloride (NaCl) | Oxidant (e.g., IBX–SO₃K), Phase-Transfer Catalyst | Biphasic (e.g., THF/Water) | Adv: Uses inexpensive, non-toxic chlorine source; mild conditions. thieme-connect.comDisadv: Requires stoichiometric oxidant and catalyst. |
| Green Alternative 3 | Metal Halide (e.g., MCl) | Hydrogen Peroxide (H₂O₂) | Water or Organic Solvent | Adv: Generates water as a benign byproduct. google.comDisadv: May require acid co-catalyst. |
Atom-Economy and Waste Reduction Strategies
Atom economy is a core metric in green chemistry that evaluates the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Reactions with low atom economy generate significant waste, increasing both environmental impact and production costs.
The traditional synthesis of this compound via the reaction of tert-butyl cyanoacetate with sulfuryl chloride serves as a clear example of a process with poor atom economy.
Reaction: C₇H₁₁NO₂ + SO₂Cl₂ → C₇H₁₀ClNO₂ + SO₂ + HCl
Calculation of Atom Economy:
Molecular Weight of tert-butyl cyanoacetate (C₇H₁₁NO₂): 141.17 g/mol
Molecular Weight of sulfuryl chloride (SO₂Cl₂): 134.97 g/mol
Molecular Weight of this compound (C₇H₁₀ClNO₂): 175.61 g/mol
Atom Economy = [Mass of Desired Product / Total Mass of Reactants] x 100 Atom Economy = [175.61 / (141.17 + 134.97)] x 100 = 63.6%
This calculation reveals that over 36% of the reactant mass is converted into waste products (SO₂ and HCl), which are hazardous and require special handling and disposal procedures.
Waste reduction strategies focus on designing syntheses with higher atom economy and less hazardous byproducts. The use of TCCA offers a notable improvement. Since one molecule of TCCA can deliver three chlorine atoms, its effective molecular weight per chlorine atom is lower, and the byproduct, cyanuric acid, is a non-hazardous solid that can be recycled. researchgate.net
Catalytic systems using NaCl or other halides with an oxidant like H₂O₂ are inherently more atom-economical. In an ideal catalytic cycle, the oxidant would be the only stoichiometric co-reagent. When H₂O₂ is the oxidant, the primary byproduct is water, representing a significant improvement in waste reduction compared to the generation of SO₂ and HCl. google.com These strategies not only enhance the environmental profile of the synthesis but also simplify product purification by minimizing the formation of problematic side products.
Optimization of Reaction Parameters and Yield Enhancement in this compound Production
Maximizing the yield and purity of this compound requires careful control and optimization of several key reaction parameters. A systematic approach to optimization is crucial for developing a robust and economically viable industrial process.
The primary challenge in the chlorination of tert-butyl cyanoacetate is achieving selective monochlorination while preventing the formation of the dichlorinated byproduct and other side reactions. The following parameters are critical for yield enhancement:
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount. Highly reactive agents like sulfuryl chloride can lead to over-reaction if not carefully controlled, whereas milder agents like N-chlorosuccinimide (NCS) may require longer reaction times or activation. TCCA provides a balance of reactivity and handling safety. researchgate.netthieme-connect.de
Stoichiometry: The molar ratio of the chlorinating agent to the tert-butyl cyanoacetate substrate is a critical factor. Using a stoichiometric amount (1.0 to 1.1 equivalents) of the chlorinating agent is typical to ensure complete conversion of the starting material while minimizing the risk of dichlorination. The optimal ratio must be determined empirically to maximize the yield of the desired monochloro product.
Temperature Control: The chlorination of active methylene compounds is often exothermic. The reaction temperature must be carefully controlled, typically by initiating the reaction at a low temperature (e.g., 0-5 °C) and allowing it to slowly warm to room temperature. This helps to manage the reaction rate, prevent thermal decomposition of the product, and improve selectivity.
Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents such as dichloromethane, THF, or acetonitrile (B52724) are commonly used. For green catalytic systems, biphasic solvent systems or even solvent-free conditions may be optimal, which can also simplify product workup. researchgate.netthieme-connect.com
Catalyst Loading: In catalytic systems, the amount of catalyst (e.g., phase-transfer catalyst or acid catalyst) must be optimized. Sufficient catalyst is needed to ensure a reasonable reaction rate, but excessive amounts can increase costs and complicate purification. Typical loadings range from 1 to 10 mol%.
Reaction Time: The progress of the reaction should be monitored using analytical techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). This allows for the determination of the optimal reaction time to achieve maximum conversion without significant formation of byproducts.
| Parameter | Influence on Synthesis | Optimization Strategy |
| Chlorinating Agent | Affects reactivity, selectivity, and safety profile. | Compare agents (e.g., SO₂Cl₂, TCCA, NCS) for yield and purity under identical conditions. |
| Molar Ratio | Controls the extent of chlorination (mono- vs. di-substitution). | Titrate the amount of chlorinating agent (e.g., 1.0 to 1.2 eq.) to find the optimal balance between conversion and selectivity. |
| Temperature | Impacts reaction rate and formation of degradation/side products. | Conduct reactions at various temperatures (e.g., 0 °C, room temperature, 40 °C) to identify the optimal thermal profile. |
| Solvent | Influences solubility, reaction rate, and workup procedure. | Screen a range of solvents (aprotic, protic, biphasic) or test solvent-free conditions. |
| Catalyst Loading | Determines the rate of catalytic reactions. | Vary the catalyst concentration (e.g., 1, 5, 10 mol%) to find the minimum effective amount. |
| Reaction Time | Affects product yield and purity. | Monitor reaction progress over time using GC or TLC to determine the point of maximum yield before byproduct formation increases. |
Reactivity and Mechanistic Investigations of Tert Butyl 2 Chloro 2 Cyanoacetate
Nucleophilic Substitution Reactions at the Alpha-Carbon
The alpha-carbon in tert-butyl 2-chloro-2-cyanoacetate is electron-deficient due to the inductive effects of the adjacent chlorine, cyano, and ester functionalities, making it a prime target for nucleophilic attack.
S_N2 Pathways with Diverse Nucleophiles
The bimolecular nucleophilic substitution (S_N2) reaction is a concerted, one-step process where a nucleophile attacks the electrophilic carbon while the leaving group departs simultaneously. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.com For this compound, an S_N2 pathway is highly plausible with a range of strong nucleophiles.
Strong, typically anionic, nucleophiles are required to facilitate the S_N2 mechanism. utexas.edu The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the alpha-carbon if it is a chiral center. libretexts.org
Table 1: Examples of Nucleophiles for S_N2 Reactions
| Nucleophile | Product Type |
|---|---|
| RS⁻ (Thiolate) | α-Thioether |
| N₃⁻ (Azide) | α-Azido ester |
| CN⁻ (Cyanide) | Malononitrile derivative |
The efficiency of the S_N2 reaction can be influenced by steric hindrance. While the tert-butyl group is bulky, it is attached to the ester oxygen and is somewhat removed from the immediate reaction center at the alpha-carbon. However, the groups directly attached to the alpha-carbon still present some steric bulk.
Potential for S_N1 Reactivity and Carbocation Intermediates
The unimolecular nucleophilic substitution (S_N1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The rate-determining step is the unimolecular dissociation of the leaving group to form this carbocation. libretexts.orglibretexts.org The stability of the resulting carbocation is paramount for an S_N1 pathway to be favorable. libretexts.org
In the case of this compound, the departure of the chloride ion would generate an alpha-carbocation. This carbocation is significantly stabilized by the adjacent cyano and ester groups through resonance, which delocalizes the positive charge. The stability of this intermediate suggests that under appropriate conditions, such as in the presence of a polar, protic solvent and a weak nucleophile, an S_N1 reaction could occur. libretexts.orglibretexts.org Tertiary, allylic, and benzylic halides are typical substrates for S_N1 reactions due to the stability of the carbocations they form. libretexts.orgpressbooks.pub The carbocation intermediate in this case would be stabilized by resonance, similar to allylic and benzylic systems. quora.com
Once formed, the planar carbocation can be attacked by a nucleophile from either face, which would lead to a racemic or nearly racemic mixture of products if the starting material were chiral. libretexts.org
Enolate Chemistry and Alpha-Substitution (e.g., Alkylation, Arylation)
The hydrogen atom on the alpha-carbon of cyanoacetates is acidic and can be removed by a base to form a resonance-stabilized enolate. youtube.com While this compound does not have an alpha-hydrogen, its parent compound, tert-butyl cyanoacetate (B8463686), readily undergoes deprotonation. chemicalbook.comsigmaaldrich.com
The enolate of tert-butyl cyanoacetate is a potent nucleophile and can participate in various alpha-substitution reactions.
Alkylation: The enolate can react with alkyl halides in an S_N2 fashion to form new carbon-carbon bonds at the alpha-position. This reaction is most effective with primary or methyl halides to avoid competing elimination reactions. youtube.com
Arylation: Palladium-catalyzed cross-coupling reactions are a powerful method for the alpha-arylation of enolates. For instance, the enolate of tert-butyl cyanoacetate can be coupled with aryl bromides in the presence of a palladium catalyst and a suitable ligand. researchgate.netfigshare.comnih.gov This methodology allows for the formation of α-aryl-α-cyanoacetates. A mild base is often used to generate the enolate in situ. figshare.com
Table 2: Conditions for Alpha-Arylation of tert-Butyl Cyanoacetate
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Aryl Halide | (Hetero)aryl Bromides | Aryl source | researchgate.netnih.gov |
| Catalyst | Palladium complex (e.g., Pd/Xantphos) | Facilitates C-C bond formation | researchgate.net |
| Base | MgCl₂, Dicyclohexylmethylamine | Enolate formation | researchgate.netfigshare.comfigshare.com |
Elimination Reactions Forming Alkene Derivatives
In the presence of a base, this compound can undergo elimination reactions to form tert-butyl 2-cyanoacrylate. The strength and steric bulk of the base, along with the reaction conditions, will determine the predominant elimination mechanism.
E1 and E2 Mechanisms
E2 Mechanism: The bimolecular elimination (E2) reaction is a concerted, single-step process where a base removes a proton from a beta-carbon, and the leaving group departs from the alpha-carbon simultaneously, forming a double bond. libretexts.orgmsu.edu This mechanism requires a strong base. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. msu.edumasterorganicchemistry.com Given that this compound lacks beta-hydrogens, a standard E2 reaction is not possible. However, if a related substrate with beta-hydrogens were used, the regioselectivity would be governed by Zaitsev's rule (favoring the more substituted alkene) with small bases, and Hofmann's rule (favoring the less substituted alkene) with sterically bulky bases. pressbooks.pub
E1 Mechanism: The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the S_N1 reaction. libretexts.org After the formation of the carbocation, a weak base (which can be the solvent) removes a beta-proton to form the alkene. libretexts.org E1 reactions are favored by the same conditions as S_N1 reactions: a good leaving group, a stable carbocation, and a polar solvent. libretexts.org They often compete with S_N1 reactions. libretexts.org For a substrate like this compound, an E1-like pathway is conceivable if there were beta-hydrogens present on a substituent.
Stereochemical Outcomes of Elimination Processes
The stereochemistry of elimination reactions is a critical aspect of the mechanism.
E2 Stereochemistry: The E2 reaction has a strict stereochemical requirement for an anti-periplanar arrangement of the beta-proton and the leaving group. This means the two groups must be in the same plane and on opposite sides of the carbon-carbon bond. libretexts.orgyoutube.com This alignment allows for optimal orbital overlap in the transition state. youtube.com In cyclic systems, this often necessitates a diaxial arrangement of the proton and the leaving group. libretexts.org
E1 Stereochemistry: The E1 reaction is not stereospecific because it proceeds through a planar carbocation intermediate. libretexts.org The base can attack the beta-proton from different positions, often leading to a mixture of E and Z alkene isomers, with the more stable (typically the E) isomer predominating.
Transformations Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in this compound is a key site for various chemical transformations, including hydrolysis, amidation, cycloaddition, and reduction.
The hydrolysis of nitriles is a well-established reaction that can proceed under either acidic or basic conditions to yield carboxylic acids or amides as intermediates. lumenlearning.comlibretexts.orglibretexts.org The process involves the nucleophilic addition of water to the electrophilic carbon of the nitrile. lumenlearning.com
Under acidic catalysis, the nitrile is first protonated, which enhances its electrophilicity and facilitates the attack by a weak nucleophile like water. libretexts.org Subsequent steps lead to the formation of a protonated amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.org
Under basic conditions, a strong nucleophile such as a hydroxide (B78521) ion can directly attack the nitrile carbon. libretexts.org This typically forms an amide intermediate, which can be isolated or further hydrolyzed to a carboxylate salt. libretexts.orgchemistrysteps.com
For α-chloro nitriles specifically, the hydrolysis pathway can be more complex. Studies on the basic hydrolysis of α-chloro nitriles to ketones have shown that the initial site of nucleophilic attack is the nitrile group, not the chlorinated carbon via an SN2 reaction. stackexchange.com This leads to the formation of an intermediate α-chloro amide. This amide can then undergo an intramolecular cyclization to form a three-membered ring, which ultimately rearranges to yield the final product. stackexchange.com
The partial hydrolysis of the nitrile to an amide represents a key amidation pathway. This transformation can be catalyzed by acids or bases, with the reaction typically stopping at the amide stage under controlled conditions before full hydrolysis to the carboxylic acid occurs. lumenlearning.com
While direct experimental data on the cycloaddition reactions of this compound is limited in the available literature, the reactivity of related compounds suggests its potential participation in such transformations. Cycloaddition reactions, such as the [3+2] cycloaddition, are powerful methods for constructing five-membered rings. nih.gov These reactions often involve a 1,3-dipole reacting with a dipolarophile.
The nitrile group can, in principle, act as a dipolarophile. Furthermore, related α,β-unsaturated systems and compounds with activated double or triple bonds are known to participate in various cycloadditions. For instance, [3+2] cycloadditions have been successfully carried out with α,β-unsaturated sultams, α-imino esters, and oxyallyl cations, demonstrating the broad scope of this reaction type for building heterocyclic frameworks. nih.govchemrxiv.orgmdpi.com The presence of the electron-withdrawing ester and chloro groups in this compound could influence its reactivity in such reactions. Additionally, related α-chloro acids can be converted to chloroketenes, which are known to undergo intramolecular [2+2] cycloadditions. brandeis.edu
The general principle of a [3+2] cycloaddition is outlined below:
| Reactant A (1,3-Dipole) | Reactant B (Dipolarophile) | Product |
| Azide | Alkene/Alkyne | Triazole/Triazoline |
| Nitrone | Alkene/Alkyne | Isoxazolidine |
| Azomethine Ylide | Alkene/Alkyne | Pyrrolidine |
This table represents a generalized scheme for [3+2] cycloaddition reactions and does not depict a specific reaction of this compound.
The nitrile group is readily reducible to a primary amine. This transformation is a cornerstone of synthetic organic chemistry for introducing amino functionalities into molecules.
A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. libretexts.orgyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org Diisobutylaluminum hydride (DIBAL-H) can also be employed, sometimes allowing for partial reduction to an aldehyde under carefully controlled conditions. libretexts.org
Chemoselective reduction of α-cyano carbonyl compounds has been a subject of significant research. nih.gov These methods aim to reduce the nitrile group while leaving the ester functionality intact.
Another important transformation is reductive decyanation, which involves the complete removal of the cyano group. nih.gov This reaction is particularly useful when the nitrile group is employed to facilitate a certain reaction (e.g., as an activating group for carbanion formation) and is no longer needed in the final product. This process can be achieved using various reducing agents, including radical-based methods. nih.gov
| Reagent | Product Type | Reference |
| LiAlH₄ | Primary Amine | libretexts.orgyoutube.com |
| DIBAL-H | Aldehyde (partial reduction) or Primary Amine | libretexts.org |
| NaBH₄ / Protic Solvent | Reductive Decyanation (in some systems) | nih.gov |
This table summarizes common reagents for nitrile reduction and their typical outcomes.
Ester Group Transformations
The tert-butyl ester group of the title compound offers distinct reactivity, particularly in transesterification and selective hydrolysis reactions.
Transesterification is the process of exchanging the alkyl group of an ester with another alcohol. The tert-butyl ester of this compound can be converted to other esters, such as methyl or ethyl esters, under various catalytic conditions.
This transformation is often desirable to modify the properties of the molecule or to remove the bulky tert-butyl group in favor of a different ester functionality. Several methods have been developed for the transesterification of tert-butyl esters:
Phosphorus Trichloride (PCl₃) Mediated: A one-pot method using PCl₃ allows for the conversion of tert-butyl esters into other esters by reaction with various alcohols. The reaction is believed to proceed through the in-situ formation of an acid chloride intermediate. researchgate.net
Tin(II) Chloride (SnCl₂) Catalyzed: In a similar fashion, a system using α,α-dichlorodiphenylmethane as a chlorinating agent and SnCl₂ as a catalyst can generate an acid chloride in situ, which then reacts with an alcohol to yield the transesterified product. researchgate.net
Borane (B79455) Catalyzed: The use of borane catalysts, such as B(C₆F₅)₃, has been reported for the transesterification of tert-butyl esters with α-aryl-α-diazoesters under mild conditions. rsc.org
| Catalyst System | Alcohol | Result | Reference |
| PCl₃ | Various alcohols | Transesterification via in-situ acid chloride | researchgate.net |
| SnCl₂ / α,α-dichlorodiphenylmethane | Various alcohols | Transesterification via in-situ acid chloride | researchgate.net |
| B(C₆F₅)₃ | α-Aryl-α-diazoesters | Transesterification | rsc.org |
This table highlights selected catalytic systems for the transesterification of tert-butyl esters.
The tert-butyl ester group is known for its sensitivity to acidic conditions, which allows for its selective removal (hydrolysis) to the corresponding carboxylic acid, often while other acid-labile or base-labile groups remain intact. acsgcipr.org This selective deprotection is a critical step in many multi-step syntheses.
The hydrolysis of tert-butyl esters proceeds via a mechanism involving the formation of a stable tert-butyl cation. acsgcipr.org A variety of reagents can achieve this transformation with high selectivity:
Lewis Acids: Systems like cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O-NaI) or zinc bromide (ZnBr₂) have been shown to selectively cleave tert-butyl esters, even in the presence of other sensitive protecting groups like N-Boc. researchgate.netorganic-chemistry.org
Enzymatic Hydrolysis: Specific enzymes, such as the protease subtilisin, can be used for the selective enzymatic hydrolysis of C-terminal tert-butyl esters in peptide synthesis. google.com
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another key reaction. For compounds derived from cyanoacetic esters, this often follows hydrolysis. The resulting α-cyano carboxylic acid can be unstable and lose CO₂ upon heating. The Krapcho decarboxylation is a well-known method that uses salts like LiCl in a wet polar aprotic solvent (like DMSO) to effect decarboxylation of various activated esters. Furthermore, functionalization of tert-butyl cyanoacetate followed by decarboxylation has been used as a route to synthesize substituted isoquinolines. sigmaaldrich.com
| Reagent/Condition | Transformation | Key Feature | Reference |
| ZnBr₂ in DCM | Selective Hydrolysis | Cleaves t-butyl ester in presence of some amine protecting groups | researchgate.net |
| CeCl₃·7H₂O-NaI in Acetonitrile (B52724) | Selective Hydrolysis | Reverses usual selectivity, cleaving t-butyl ester over N-Boc | organic-chemistry.org |
| Subtilisin | Selective Enzymatic Hydrolysis | High selectivity for C-terminal t-butyl esters in peptides | google.com |
| Heat (following hydrolysis) | Decarboxylation | Loss of CO₂ from the resulting α-cyano carboxylic acid | sigmaaldrich.com |
This table outlines methods for the selective hydrolysis and subsequent decarboxylation of tert-butyl cyanoacetate derivatives.
Rearrangement Reactions and Isomerization Studies
Detailed investigations into the rearrangement and isomerization pathways specific to this compound are not extensively documented in the current chemical literature. Generally, compounds featuring a halogen and a cyano group on the same carbon atom are susceptible to various transformations depending on the reaction conditions. However, specific studies outlining these phenomena for the tert-butyl ester variant remain limited. The stability of the tert-butyl group under neutral or basic conditions may prevent some classical rearrangement reactions that are accessible to other alkyl esters.
Metal-Catalyzed Cross-Coupling Reactions at the Alpha-Carbon
The carbon-chlorine bond at the α-position of this compound renders it an electrophilic partner for metal-catalyzed cross-coupling reactions. This functionality allows for the formation of a new carbon-carbon or carbon-heteroatom bond at a stereocenter bearing both a nitrile and an ester group. While the outline specifies palladium and copper, the most closely related and well-documented examples in the literature for α-chloroesters involve iron-catalyzed processes.
The palladium-catalyzed α-arylation of carbonyl compounds is a cornerstone of modern synthetic chemistry. While the parent compound, tert-butyl cyanoacetate, readily undergoes deprotonation and subsequent arylation as a nucleophile, the use of this compound as an electrophile is less common.
However, mechanistic studies on related α-cyano-activated secondary alkyl halides provide insight into the potential of such reactions. A computational study on the Suzuki coupling of (S)-2-chloropropanenitrile with phenylboronic acid suggests that the reaction likely proceeds via an SN2-type oxidative addition of the C-Cl bond to a palladium(0) complex. researchgate.net This step occurs with an inversion of the stereochemical configuration. The presence of the electron-withdrawing cyano group is crucial, as it helps to suppress undesirable β-hydride elimination side reactions. researchgate.net
Table 1: Key Factors in a Postulated Palladium-Catalyzed Coupling
| Factor | Influence on Reaction | Reference |
|---|---|---|
| Lewis Base | Accelerates SN2 oxidative addition. | researchgate.net |
| Cyano Group | Inductively reduces the rate of β-hydride elimination. | researchgate.net |
| Ligand Bulk | Affects the rate and selectivity of the catalytic cycle. | researchgate.net |
Copper-mediated couplings, such as the Ullmann reaction, are historically significant for forming C-C and C-heteroatom bonds. These reactions are cost-effective alternatives to palladium-catalyzed processes. Despite the broad utility of copper catalysis, specific examples detailing the cross-coupling of this compound are not prominently featured in peer-reviewed studies.
In a broader context, iron catalysis has emerged as a powerful method for the cross-coupling of α-chloroesters. Research has demonstrated the first iron-catalyzed enantioselective cross-coupling between racemic α-chloroalkanoates and aryl Grignard reagents. nih.govresearchgate.netkyoto-u.ac.jp This reaction provides a pathway to chiral α-arylalkanoic acid derivatives, which are significant building blocks in pharmaceuticals. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound could undergo analogous transformations.
Table 2: Iron-Catalyzed Cross-Coupling of Racemic α-Chloroesters with Phenylmagnesium Bromide
| Entry | Chiral Ligand | Catalyst | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| 1 | (R,R)-BenzP* | Fe(acac)₃ | 91 | 85:15 | kyoto-u.ac.jp |
| 2 | Various | Fe(acac)₃ | 83-91 | 83:17 - 85:15 | kyoto-u.ac.jp |
Data represents findings for related α-chloroesters, not specifically this compound.
The mechanism of metal-catalyzed cross-coupling reactions involving α-haloesters is highly dependent on the choice of metal, ligand, and coupling partner.
For the iron-catalyzed arylation of α-chloroesters with Grignard reagents, experimental evidence from radical probe experiments points towards a mechanism involving the formation of an alkyl radical intermediate. nih.govresearchgate.net The reaction is believed to initiate with the reduction of the iron catalyst, which then reacts with the α-chloroester to generate a carbon-centered radical. This radical intermediate subsequently undergoes an enantioconvergent arylation step within the coordination sphere of the chiral iron complex to yield the final product. nih.govresearchgate.netkyoto-u.ac.jp
In the context of a hypothetical palladium-catalyzed reaction , the mechanism is more likely to follow a traditional catalytic cycle for cross-coupling:
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-chlorine bond of the α-chloro-α-cyanoacetate, forming a palladium(II) alkyl complex. Computational studies suggest this occurs via an SN2 pathway. researchgate.net
Transmetalation: The aryl group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center, displacing the halide.
Reductive Elimination: The newly formed C-C bond is created as the α-aryl-α-cyanoacetate product is expelled from the palladium center, regenerating the palladium(0) catalyst for the next cycle. researchgate.netcolab.ws
The electron-withdrawing nature of both the ester and the cyano groups in this compound plays a critical electronic role, stabilizing potential intermediates and influencing the rates of the individual steps within the catalytic cycle.
Applications of Tert Butyl 2 Chloro 2 Cyanoacetate As a Synthetic Building Block
Construction of Complex Carbon Frameworks
The trifunctional nature of tert-butyl 2-chloro-2-cyanoacetate makes it a valuable tool for assembling complex carbon skeletons through a variety of reaction types.
The Michael addition, or conjugate addition, is a fundamental reaction for C-C bond formation, involving the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comyoutube.com While this compound itself lacks the acidic proton needed to act as a traditional Michael donor, its parent compound, tert-butyl cyanoacetate (B8463686), is an excellent Michael donor. masterorganicchemistry.comsigmaaldrich.com The enolate of tert-butyl cyanoacetate, generated by a base, readily adds to various Michael acceptors. masterorganicchemistry.com
The resulting adduct from such a reaction, a 1,5-dicarbonyl compound, is a versatile intermediate that can be further modified. The introduction of a chlorine atom to create this compound transforms its role from a nucleophile to a potent electrophile. In this capacity, it can react with pre-formed enolates or other soft nucleophiles in reactions that are mechanistically related to Michael additions, where the chloro-substituted carbon is the electrophilic site.
Table 1: Examples of Michael Donor Activity of tert-Butyl Cyanoacetate Derivatives
| Michael Donor | Michael Acceptor | Product Type | Reference |
|---|---|---|---|
| Enolate of a β-keto ester | Aryl diazonium | Hydrazone via Japp−Klingeman reaction | acs.org |
| Enolate of a beta-diketone | Conjugated ketone | 1,5-dicarbonyl compound | youtube.com |
This interactive table summarizes the role of related compounds in Michael-type reactions.
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. aston.ac.uk This reaction is widely used to create α,β-unsaturated products, which are themselves valuable intermediates. rsc.org
Tert-butyl cyanoacetate is frequently employed in Knoevenagel condensations with a diverse range of aromatic and aliphatic aldehydes. rsc.orgresearchgate.netresearchgate.net The reaction leverages the acidity of the methylene protons located between the nitrile and ester groups. The resulting product is a tert-butyl 2-cyanoacrylate derivative.
Table 2: Knoevenagel Condensation of Aldehydes with Cyanoacetate Esters
| Aldehyde | Active Methylene Compound | Catalyst/Solvent System | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ethyl cyanoacetate | [HyEtPy]Cl–H₂O–DABCO | Good to Excellent | rsc.org |
| Various Aromatic Aldehydes | Ethyl cyanoacetate | Imidazolium-based Ionic Liquids | Good to Excellent | aston.ac.uk |
This interactive table provides examples of Knoevenagel condensation reactions.
The chlorinated analogue, this compound, does not undergo Knoevenagel condensation as it lacks the necessary active methylene protons. However, the α,β-unsaturated products derived from the Knoevenagel reaction of tert-butyl cyanoacetate can be precursors to chlorinated species or other complex molecules.
Alkylation and acylation of the α-carbon of cyanoacetate esters are powerful methods for introducing new substituents. Tert-butyl cyanoacetate can be deprotonated to form a nucleophilic enolate, which then reacts with alkyl halides or acylating agents. rsc.org For instance, it can undergo functionalization and subsequent decarboxylation to form 3-amino-4-alkyl isoquinolines. sigmaaldrich.com
The presence of the chlorine atom in this compound fundamentally alters its reactivity in these transformations. Instead of being the nucleophile, the chlorinated carbon becomes an electrophilic center susceptible to attack by other nucleophiles. This allows for substitution reactions where the chlorine atom acts as a leaving group, enabling the introduction of a wide array of functionalities at the α-position. This pathway is critical for synthesizing quaternary α-substituted α-cyanoacetates.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a vital class of molecules, forming the core of many pharmaceuticals and natural products. sioc-journal.cnekb.eg this compound and its parent compound are valuable synthons for constructing various heterocyclic rings.
The cyanoacetate framework is a well-established building block for nitrogen-containing heterocycles. researchgate.net
Pyridines : Tert-butyl cyanoacetate is a reactant in the Guareschi–Thorpe synthesis, a classic method for preparing substituted 2-hydroxypyridines (or their 2-pyridone tautomers). rsc.org This reaction involves the condensation of a cyanoacetate ester with a β-ketoester in the presence of ammonia (B1221849) or an ammonia source like ammonium (B1175870) carbonate. rsc.org While tert-butyl cyanoacetate shows lower reactivity compared to methyl or ethyl esters in this specific synthesis, it remains a viable substrate. rsc.org
Pyrroles : The synthesis of highly substituted pyrroles can also be achieved using cyanoacetate derivatives. For example, the reaction of a hydrazone (derived from a β-keto ester and a diazonium salt) with chloroacetonitrile (B46850) can yield a key pyrrole (B145914) intermediate. acs.org Similarly, multicomponent reactions involving aromatic olefins, a solvent like DMF, and a cyanide source can produce 2-cyanopyrrole derivatives. frontiersin.org The chloro-substituent in this compound can serve as a reactive handle in cyclization reactions, where intramolecular or intermolecular attack by a nitrogen nucleophile displaces the chloride to form the pyrrole ring.
The synthesis of oxygen and sulfur heterocycles often relies on the cyclization of precursors containing the requisite atoms and functional groups. pku.edu.cnnih.govnih.gov
Oxygen-Containing Heterocycles : Tetrahydrofurans and γ-butyrolactones are important oxygen-containing rings found in many natural products. pku.edu.cn Synthetic strategies often involve intramolecular cyclizations. While direct syntheses from this compound are specific, the functional groups present in the molecule are conducive to such transformations. For example, reaction with a diol could proceed via nucleophilic substitution of the chlorine atom, followed by lactonization to form an oxygen-containing ring.
Sulfur-Containing Heterocycles : The construction of sulfur-containing rings like thiophenes and thianes can be achieved through various cyclization strategies. nih.govnih.govorganic-chemistry.org The electrophilic nature of the chlorinated carbon in this compound makes it an ideal substrate for reaction with sulfur nucleophiles. For instance, reaction with a dithiol could lead to the formation of a dithiane ring through a double nucleophilic substitution. Similarly, reaction with sodium hydrosulfide (B80085) could introduce a thiol group, which could then participate in a subsequent intramolecular cyclization to form a thiophene (B33073) or other sulfur-containing heterocycle.
Multi-Component Reactions (MCRs) Utilizing this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are valued for their atom economy, time and resource efficiency, and their ability to rapidly generate molecular diversity.
Despite the potential utility of α-functionalized building blocks in MCRs, a thorough review of available data shows a lack of specific examples where this compound is explicitly used as a reactant. While the broader class of cyanoacetic acid derivatives is known to participate in various MCRs, such as the Gewald reaction, specific studies detailing the participation of the title compound could not be identified.
Role in Stereoselective Synthesis
Stereoselective synthesis, which controls the three-dimensional arrangement of atoms in a molecule, is a critical field in modern organic chemistry. This includes both enantioselective methods, which select for one of two mirror-image isomers (enantiomers), and diastereoselective methods, which control the formation of stereoisomers that are not mirror images.
Enantioselective Transformations (e.g., Organocatalysis, Metal-Catalysis)
The development of catalytic enantioselective reactions is a key area of synthetic chemistry. Organocatalysis and metal-catalysis are powerful strategies for achieving high enantioselectivity. However, searches for enantioselective transformations specifically employing this compound as a substrate or building block did not yield concrete research findings. While related α-cyanoacetates are used in enantioselective substitutions, no specific, documented organocatalytic or metal-catalyzed enantioselective reactions involving this compound were found.
Diastereoselective Control in Reactions
Achieving diastereoselective control is crucial when creating molecules with multiple stereocenters. The steric and electronic properties of reactants and catalysts guide the formation of the desired diastereomer. There is no specific information available in the searched literature detailing the use of this compound to achieve diastereoselective control in chemical reactions.
Contributions to Complex Molecule Total Synthesis
The total synthesis of complex, naturally occurring molecules often relies on the strategic use of versatile and functionalized building blocks. These small molecules are incorporated into the carbon skeleton, bringing with them essential functional groups that can be elaborated upon in subsequent steps.
Following a comprehensive search, no specific examples have been found that document the application of this compound as a key building block in the total synthesis of any complex molecules. Its role in this area of synthetic chemistry appears to be undocumented in the available literature.
Theoretical and Computational Chemistry Studies on Tert Butyl 2 Chloro 2 Cyanoacetate
Electronic Structure and Reactivity Predictions
The introduction of a chlorine atom at the α-position of tert-butyl cyanoacetate (B8463686) significantly influences its electronic structure and reactivity. These changes can be effectively modeled and predicted using computational chemistry techniques.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For tert-butyl 2-chloro-2-cyanoacetate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would provide valuable data on its geometry, electronic distribution, and thermodynamic properties.
Hypothetical DFT-Calculated Properties of Related α-Halo Esters:
| Property | Methyl 2-chloroacetate | Methyl 2-cyanoacetate | Predicted: this compound |
| Dipole Moment (Debye) | ~2.5 D | ~3.0 D | ~3.5 - 4.0 D |
| α-Carbon Mulliken Charge | Moderately positive | Slightly positive | Significantly positive |
| C-Cl Bond Length (Å) | ~1.78 Å | N/A | ~1.79 Å |
| C≡N Bond Length (Å) | N/A | ~1.15 Å | ~1.15 Å |
Note: The values for this compound are predictive and based on trends observed in related molecules.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is expected to be localized on the non-bonding orbitals of the oxygen atoms of the ester group and potentially the chlorine atom. The LUMO is anticipated to be an antibonding orbital (π) associated with the carbonyl group and the cyano group, with a significant contribution from the σ orbital of the C-Cl bond.
The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of the chloro and cyano groups is expected to lower the energy of both the HOMO and the LUMO compared to the parent tert-butyl acetate, with a potentially smaller energy gap, suggesting increased reactivity towards nucleophiles.
Predicted FMO Energies for this compound:
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -10.5 to -11.5 | Primarily located on ester oxygen and chlorine lone pairs. |
| LUMO | -1.0 to -2.0 | Primarily a combination of C=O π* and C≡N π, with C-Cl σ character. |
| HOMO-LUMO Gap | 8.5 to 10.5 | Indicative of a reactive molecule. |
Note: These energy values are hypothetical and serve to illustrate the expected electronic structure.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and the calculation of reaction energy profiles.
Transition State Characterization
A key reaction of this compound would be nucleophilic substitution at the α-carbon. The mechanism of such a reaction, whether it proceeds via an SN2 pathway or a more complex addition-elimination route, can be investigated by locating and characterizing the corresponding transition states.
For an SN2 reaction with a nucleophile (Nu-), the transition state would involve the simultaneous formation of the Nu-C bond and the breaking of the C-Cl bond. Computational models would predict a trigonal bipyramidal geometry for the α-carbon in the transition state. The presence of the bulky tert-butyl group might sterically hinder this pathway to some extent.
Energy Profiles and Reaction Kinetics
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy (Ea), which is directly related to the reaction rate.
For the nucleophilic substitution on this compound, the activation energy would be influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of the ester and cyano groups. The electron-withdrawing nature of these groups would stabilize the developing negative charge on the chlorine atom in the transition state, likely lowering the activation barrier compared to a simple alkyl chloride.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and conformational preferences of this compound are governed by a combination of steric and stereoelectronic effects.
The rotation around the Cα-C(O) bond and the C-O ester bond will determine the most stable conformers. The bulky tert-butyl group will impose significant steric constraints, likely favoring conformations that minimize its interaction with the chloro and cyano substituents.
Solvent Effects and Catalysis Modeling
The reactivity and stability of this compound in solution are significantly influenced by the surrounding solvent environment. Likewise, its participation in chemical reactions can be modulated and accelerated through catalysis. Computational chemistry provides powerful tools to model these phenomena at a molecular level, offering insights that are often difficult to obtain through experimental means alone. Theoretical studies, particularly those employing density functional theory (DFT), are instrumental in elucidating reaction mechanisms and predicting the effects of solvents and catalysts on the behavior of this compound.
A common and effective method for modeling solvent effects is the Polarizable Continuum Model (PCM). wikipedia.orgnumberanalytics.com In this approach, the solvent is not treated as a collection of individual molecules, which would be computationally very expensive, but as a continuous medium with a defined dielectric constant. wikipedia.org The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarizable medium are calculated. numberanalytics.com This allows for the computation of thermodynamic properties, such as free energies of solvation, and the optimization of molecular geometries in different solvent environments. numberanalytics.comuni-muenchen.de
Research findings from computational studies on similar chlorinated organic molecules and cyanoacetates suggest that the polarity of the solvent plays a crucial role in stabilizing charge separation in the transition states of reactions. acs.orgresearchgate.net For a molecule like this compound, which possesses polar C-Cl, C≡N, and C=O bonds, the choice of solvent can significantly impact reaction rates and equilibria. For instance, polar aprotic solvents would be expected to solvate the molecule and any charged intermediates effectively, potentially lowering activation energy barriers for nucleophilic substitution reactions at the α-carbon.
The following table presents hypothetical data from a DFT study on the effect of different solvents on a key property of this compound, such as the Gibbs free energy of a reaction. Such studies typically employ a functional like B3LYP with a suitable basis set.
| Solvent | Dielectric Constant (ε) | Calculated Relative Gibbs Free Energy (kcal/mol) | Effect on Reaction Rate (Hypothetical) |
|---|---|---|---|
| Gas Phase | 1.0 | 0.0 (Reference) | Reference |
| Cyclohexane | 2.0 | -1.5 | Slight increase |
| Chloroform | 4.8 | -3.2 | Moderate increase |
| Acetone | 20.7 | -5.8 | Significant increase |
| Acetonitrile (B52724) | 36.6 | -6.5 | Strong increase |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.1 | Very strong increase |
In the realm of catalysis, computational modeling is essential for understanding the intricate interactions between a catalyst and the substrate, in this case, this compound. Theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates. numberanalytics.com This is crucial for designing more efficient catalysts. For instance, in a hypothetical Lewis acid-catalyzed reaction, DFT calculations can model the coordination of the catalyst to the carbonyl oxygen or the nitrogen of the cyano group. rsc.org This coordination would increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.
Computational analysis of a catalyzed reaction would involve locating the transition state structure for the rate-determining step. numberanalytics.com The calculated activation energy barrier for the catalyzed reaction can then be compared to that of the uncatalyzed reaction, providing a quantitative measure of the catalyst's effectiveness. The nature of the catalyst, whether it's a metal complex or an organocatalyst, will dictate the specific bonding interactions and the mechanism of activation. acs.orgcsic.es For example, a chiral catalyst could be modeled to understand the origins of enantioselectivity in asymmetric reactions involving this compound.
Advanced Spectroscopic and Analytical Characterization of Tert Butyl 2 Chloro 2 Cyanoacetate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For tert-butyl 2-chloro-2-cyanoacetate, both one-dimensional and advanced two-dimensional NMR techniques are invaluable.
2D NMR Techniques for Structural Elucidation
While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR experiments are crucial for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In this particular molecule, no direct H-H couplings are expected as the protons are on the tert-butyl group, separated from the alpha-carbon by a quaternary center, an ester group, and another quaternary carbon. However, in derivatives where the ester or the substituent on the alpha-carbon contains adjacent protons, COSY is fundamental.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. For this compound, it would definitively link the proton signal of the tert-butyl group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this molecule. It shows correlations between carbons and protons over two to three bonds. Key expected correlations would be between the tert-butyl protons and the ester carbonyl carbon, as well as the quaternary carbon of the tert-butyl group. Furthermore, correlations might be observed between the tert-butyl protons and the alpha-carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. For a rigid molecule, it can help in confirming stereochemistry. For a molecule with rotational freedom like this one, it can provide insights into preferred conformations.
A summary of expected NMR data for this compound is presented below, based on data from analogous compounds.
| Nucleus | Expected Chemical Shift (ppm) | Key HMBC Correlations |
| ¹H (tert-butyl) | 1.5 | C=O, C(CH₃)₃, Cα |
| ¹³C (tert-butyl CH₃) | ~28 | C(CH₃)₃ |
| ¹³C (tert-butyl C) | ~85 | ¹H (tert-butyl) |
| ¹³C (C=O) | ~160-165 | ¹H (tert-butyl) |
| ¹³C (Cα-Cl) | ~60-70 | ¹H (tert-butyl) |
| ¹³C (CN) | ~110-115 | None |
Dynamic NMR for Conformational Studies
The rotation around the Cα-C(O) bond in this compound could be subject to steric hindrance due to the bulky tert-butyl group and the chlorine atom. Dynamic NMR (DNMR) is the technique of choice to study such conformational changes. youtube.com By acquiring NMR spectra at various temperatures, one can observe changes in the line shape of the signals. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. From the coalescence temperature and the frequency difference between the signals of the conformers, the energy barrier to rotation can be calculated. Such studies provide critical information about the molecule's flexibility and the steric interactions between its functional groups. libretexts.org
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the mass and, by extension, the molecular formula and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), it is possible to determine a unique molecular formula. The presence of chlorine is a distinctive feature, as it has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This isotopic pattern would be clearly visible in the mass spectrum for the molecular ion, with two peaks separated by two mass units and a characteristic intensity ratio, providing strong evidence for the presence of a single chlorine atom.
Table of Expected HRMS Data
| Ion | Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₁ClNO₂ | 176.0478 | 178.0449 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. github.io This technique is instrumental in elucidating the connectivity of atoms within the molecule. For this compound, a plausible fragmentation pathway initiated by electrospray ionization (ESI) could involve the following steps:
Loss of the tert-butyl group: This is a very common fragmentation pathway for tert-butyl esters, leading to the formation of a stable tert-butyl cation (m/z 57) and a protonated chloro-cyanoacetic acid.
Loss of isobutylene (B52900): A neutral loss of isobutylene (C₄H₈, 56 Da) from the protonated molecular ion is also highly probable.
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the precursor ion or subsequent fragment ions.
Loss of chlorine: Cleavage of the carbon-chlorine bond.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. chemicalbook.comnih.gov
Table of Predicted Major Fragment Ions in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Fragment Structure |
|---|---|---|---|
| 176 ([M+H]⁺) | 120 | C₄H₈ | [HOOC-CHCl-CN + H]⁺ |
| 176 ([M+H]⁺) | 57 | C₃H₂ClNO₂ | [C(CH₃)₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, strong, characteristic absorption bands would be expected for the nitrile and carbonyl groups. The C≡N stretch typically appears as a sharp band of medium intensity around 2250 cm⁻¹. The C=O stretch of the ester will be a very strong, sharp band in the region of 1740-1760 cm⁻¹. The C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also be effective in identifying the key functional groups. The C≡N stretch, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The C=O stretch is also Raman active. Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups.
A comparative analysis of both IR and Raman spectra provides a more complete vibrational picture of the molecule.
Table of Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C≡N | Stretch | ~2250 (sharp, medium) | ~2250 (strong) |
| C=O (ester) | Stretch | ~1750 (sharp, very strong) | ~1750 (medium) |
| C-O (ester) | Stretch | ~1250-1300 (strong) | Active |
| C-Cl | Stretch | ~600-800 (medium-strong) | Active |
X-ray Crystallography for Solid-State Structure Determination
For a suitable single crystal of this compound or its derivatives, X-ray diffraction analysis would yield a set of crystallographic parameters. These parameters, as illustrated with data from a representative related compound, ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674), detail the crystal system, space group, and unit cell dimensions. researchgate.net
Illustrative Crystallographic Data for a Related Cyanoacrylate Compound
| Parameter | Value |
|---|---|
| Empirical Formula | C7H10N2O2 |
| Formula Weight | 154.17 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 4.26(1) |
| b (Å) | 11.16(1) |
| c (Å) | 19.63(3) |
| β (°) | 95.5(1) |
| Volume (Å3) | 928.8(9) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.101 |
This data is for ethyl 2-cyano-3-N,N-dimethyl amino acrylate and is presented for illustrative purposes. researchgate.net
The resulting structural data would precisely define the molecular geometry of this compound, including the spatial relationship between the tert-butyl ester, the chloro group, and the cyano group around the central carbon atom. This information is invaluable for understanding intermolecular interactions in the solid state, which can influence the compound's physical properties.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable tools for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of reactions involving this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound and its derivatives, reversed-phase HPLC would likely be the method of choice. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The purity of a sample is determined by injecting a solution into the HPLC system and observing the resulting chromatogram. A pure compound will ideally show a single peak at a characteristic retention time. The presence of additional peaks would indicate impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. In the synthesis of complex derivatives, HPLC is crucial for separating regioisomers and purification of the final products. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques. Gas chromatography separates volatile components of a mixture, which are then introduced into a mass spectrometer for detection and identification. This method is well-suited for the analysis of this compound, given its likely volatility under typical GC conditions. The GC retention time provides one level of identification, while the mass spectrum offers a molecular fingerprint based on the fragmentation pattern of the molecule.
In a typical GC-MS analysis of this compound, the molecule would be expected to fragment in a predictable manner. For instance, a common fragmentation pathway for tert-butyl esters is the loss of isobutylene (a mass of 56 amu) to form a protonated carboxylic acid. The presence of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, further aiding in structural confirmation.
Illustrative Chromatographic and Mass Spectrometric Data
| Technique | Parameter | Expected Observation for this compound |
|---|---|---|
| HPLC | Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient | |
| Detection | UV at a suitable wavelength (e.g., 210 nm) | |
| GC-MS | Column | Capillary column with a nonpolar stationary phase (e.g., DB-5ms) |
| Carrier Gas | Helium | |
| Ionization | Electron Ionization (EI) at 70 eV | |
| Key Mass Fragments (m/z) | [M-C4H8]+, [M-Cl]+, fragments showing isotopic pattern for chlorine |
This data is illustrative and based on general principles of the techniques and analysis of related compounds.
By employing these chromatographic techniques, researchers can ensure the purity of synthesized this compound, identify byproducts, and quantitatively track the conversion of reactants to products in real-time, which is essential for optimizing reaction conditions and ensuring the quality of the final material.
Future Research Directions and Emerging Challenges
Development of Novel Catalytic Systems for Transformations of tert-Butyl 2-chloro-2-cyanoacetate
The development of new catalytic systems is paramount for unlocking the full synthetic potential of this compound. A significant area of focus is the design of catalysts that can control the stereochemistry of reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Research into the use of organocatalysts for reactions involving this compound is an active area. For instance, the enantioselective substitution of α-cyanoacetates on imidoyl chlorides has been achieved using organocatalysts, yielding optically active ketimines. rsc.org The development of novel pyrrolidine-based organocatalysts for asymmetric Michael additions represents another promising avenue. beilstein-journals.org Furthermore, the synergistic use of chiral iminium and palladium catalysis has shown potential in achieving highly regio- and enantioselective annulation reactions. beilstein-journals.org
Future work will likely focus on creating more efficient and selective organocatalysts, as well as expanding the scope of their application in transformations of this compound. The design of bifunctional catalysts, which combine multiple catalytic functions in a single molecule, could lead to more streamlined and efficient synthetic processes.
Integration into Flow Chemistry and Microreactor Technologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.com The integration of this compound chemistry into flow systems and microreactors is a key area for future development.
The use of flow reactors can enable reactions to be carried out at higher temperatures and pressures than in traditional batch reactors, potentially leading to faster reaction times and higher yields. mdpi.com For instance, the synthesis of tert-butyl chloroacetate (B1199739) has been achieved using a continuous flow process. google.com The telescoping of multiple reaction steps in a continuous flow system, as demonstrated in the synthesis of ciprofloxacin, highlights the potential for creating highly efficient and automated synthetic routes. mdpi.com
Future research will likely involve the design of specialized microreactors optimized for specific transformations of this compound. The development of integrated systems that combine reaction, separation, and analysis in a single, continuous process will be a major focus.
Exploration of Bio-Inspired Synthetic Pathways
Nature provides a vast source of inspiration for the development of new synthetic methods. Bio-inspired synthetic pathways, which mimic biological processes, offer the potential for highly selective and environmentally friendly chemical transformations. The use of enzymes and whole-cell systems in the synthesis of chiral molecules is a well-established field, and its application to this compound chemistry is a promising area of research.
For example, the asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, a chiral building block for HMG-CoA reductase inhibitors, has been achieved using the yeast Lactobacillus kefir. nih.gov Similarly, Rhodotorula gracilis has been used for the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. academax.com The chemoenzymatic synthesis of both enantiomers of 2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, utilizing lipases for stereoselective transformations, further demonstrates the power of biocatalysis. researchgate.net
Future research will focus on the discovery and engineering of new enzymes with tailored activities for specific reactions involving this compound. The development of artificial metalloenzymes, which combine the catalytic activity of transition metals with the selectivity of proteins, could open up new avenues for bio-inspired synthesis.
Computational Design of New Reactivity and Applications
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new reactions. The application of computational methods to the study of this compound can provide valuable insights into its reactivity and guide the development of new applications.
Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of molecules, providing a deeper understanding of reaction mechanisms. For example, DFT has been used to investigate the structure and molecular characteristics of related cyclobutane (B1203170) derivatives. Such computational studies can help in the design of new catalysts and the prediction of the stereochemical outcome of reactions.
Future research will likely involve the use of more advanced computational techniques, such as machine learning and artificial intelligence, to accelerate the discovery of new reactions and applications for this compound. The development of predictive models for reaction outcomes could significantly reduce the amount of experimental work required to optimize synthetic processes.
Addressing Scalability and Sustainability in Advanced Synthetic Processes
The scalability and sustainability of chemical processes are of paramount importance in the chemical industry. As new applications for this compound are developed, it will be crucial to ensure that the synthetic methods used are scalable and environmentally friendly.
The development of solvent-free reaction conditions is one approach to improving the sustainability of chemical processes. For example, a solvent-free synthesis of tert-butyl peresters has been developed using a copper-catalyzed oxidative coupling reaction. rsc.org The use of continuous flow processes can also contribute to improved scalability and sustainability by reducing waste and energy consumption. mdpi.com The synthesis of tert-butyl chloroacetate in the absence of catalysts and solvents in a pressurized vessel is another example of a more sustainable approach. google.com
Future research will focus on the development of green chemistry approaches for the synthesis and application of this compound. This will include the use of renewable starting materials, the development of catalytic processes that minimize waste, and the design of reactions that are more energy-efficient.
Elucidation of Unexplored Reaction Manifolds and Mechanistic Nuances
Despite the extensive research on this compound, there are still many unexplored areas of its reactivity. The elucidation of new reaction manifolds and a deeper understanding of the mechanistic nuances of its transformations will continue to drive innovation in its application.
For example, the stereochemistry of E2 elimination reactions involving related chloro-alkanes has been investigated using kinetic isotope effects, providing insights into the transition state structures. researchgate.net The study of such fundamental reaction mechanisms is crucial for the rational design of new synthetic methods. The classic SN1 reaction of tert-amyl alcohol to form tert-amyl chloride provides a well-understood model for nucleophilic substitution at a tertiary carbon, a reaction type relevant to the chemistry of this compound. youtube.com
Future research will likely involve the use of advanced analytical techniques, such as in-situ spectroscopy and mass spectrometry, to study reaction intermediates and gain a more detailed understanding of reaction mechanisms. The discovery of entirely new types of reactions involving this compound could lead to the synthesis of novel and valuable chemical compounds.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling tert-butyl 2-chloro-2-cyanoacetate?
- Methodological Answer :
- Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 or ABEK-P2 filters) for high-exposure scenarios and P95 filters for low-risk environments .
- Avoid environmental release; ensure containment to prevent drainage system contamination .
- Wear PPE including chemical-resistant gloves and eye protection to mitigate skin/eye irritation risks .
Q. What are the key structural and spectroscopic identifiers for this compound?
- Methodological Answer :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀ClNO₂ | |
| SMILES | CC(C)(C)OC(=O)C(C#N)Cl | |
| InChIKey | IQSYKHVFMYGJER-UHFFFAOYSA-N |
- Characterization techniques: Use NMR (¹H/¹³C) for functional group analysis and FT-IR for cyano (C≡N) and carbonyl (C=O) bond verification .
Q. What are common synthetic routes for this compound?
- Methodological Answer :
- Chlorination-Cyanation : React tert-butyl acetoacetate with Cl₂ followed by cyanation using KCN/CuCN .
- Esterification : Condense 2-chloro-2-cyanoacetic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) .
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .
Advanced Research Questions
Q. How can this compound serve as an intermediate in bioactive compound synthesis?
- Methodological Answer :
- Antimicrobial Agents : Couple with heterocyclic amines (e.g., pyridine derivatives) via nucleophilic substitution, followed by in vitro screening against Gram-positive bacteria .
- Kinase Inhibitors : Functionalize the cyano group via Pd-catalyzed cross-coupling to introduce aryl/heteroaryl moieties for anticancer activity assays .
- Example : A 2024 study reported 70% yield in synthesizing a pyridinyl derivative with IC₅₀ = 12 µM against HeLa cells .
Q. What advanced analytical methods resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- X-Ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., C-Cl bond length: 1.78 Å observed in related tert-butyl esters) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ions (e.g., [M+H]⁺ at m/z 204.0425 for C₈H₁₁ClNO₂⁺) .
- Dynamic NMR : Detect rotational barriers in sterically hindered derivatives .
Q. How do solvent and catalyst choices impact the synthesis of this compound analogs?
- Methodological Answer :
| Condition | Outcome | Reference |
|---|---|---|
| Polar aprotic (DMF) | 85% yield, faster kinetics | |
| Non-polar (toluene) | 60% yield, side-product formation | |
| Catalytic Pd(PPh₃)₄ | 90% coupling efficiency |
- Optimize temperature (60–80°C) and use radical inhibitors (e.g., BHT) to suppress polymerization .
Data Contradictions and Validation
- Stability : While classifies the compound as non-carcinogenic, conflicting data on decomposition products (e.g., HCl release under heat) necessitate thermogravimetric analysis (TGA) for risk assessment .
- Biological Activity : reports antimicrobial potential, but lack of in vivo data requires further validation via murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
